4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole 4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14660915
InChI: InChI=1S/C4H2ClF2IN2/c5-2-1-10(4(6)7)9-3(2)8/h1,4H
SMILES:
Molecular Formula: C4H2ClF2IN2
Molecular Weight: 278.42 g/mol

4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole

CAS No.:

Cat. No.: VC14660915

Molecular Formula: C4H2ClF2IN2

Molecular Weight: 278.42 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole -

Specification

Molecular Formula C4H2ClF2IN2
Molecular Weight 278.42 g/mol
IUPAC Name 4-chloro-1-(difluoromethyl)-3-iodopyrazole
Standard InChI InChI=1S/C4H2ClF2IN2/c5-2-1-10(4(6)7)9-3(2)8/h1,4H
Standard InChI Key JBJSNBBQRAHWPQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1C(F)F)I)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The molecular formula of 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole is C₄H₂ClF₂IN₂, with a molecular weight of 278.35 g/mol. The pyrazole core consists of a five-membered ring with nitrogen atoms at positions 1 and 2. Substituents include:

  • A difluoromethyl group (-CF₂H) at position 1 (attached to nitrogen).

  • An iodine atom at position 3 (carbon).

  • A chlorine atom at position 4 (carbon).

The iodine and chlorine atoms introduce electron-withdrawing effects, while the difluoromethyl group enhances lipophilicity and metabolic stability .

Spectroscopic Properties

While specific spectroscopic data for this compound are unavailable, analogous pyrazole derivatives exhibit distinct NMR and IR signatures:

  • ¹H NMR: Peaks corresponding to the aromatic pyrazole protons (δ 6.5–8.5 ppm) and the -CF₂H group (δ 5.5–6.0 ppm as a triplet due to fluorine coupling) .

  • ¹³C NMR: Resonances for the pyrazole carbons (δ 140–160 ppm) and the -CF₂H carbon (δ 110–120 ppm).

  • IR: Stretching vibrations for C-F bonds (~1,100 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole can be achieved through multistep reactions involving pyrazole ring formation and subsequent halogenation:

Step 1: Pyrazole Ring Formation
Reacting difluoromethyl hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound under acidic conditions yields the pyrazole core. For example:

CF2HNHNH2+RC(O)CH2C(O)R’1-(difluoromethyl)-1H-pyrazole+H2O\text{CF}_2\text{HNHNH}_2 + \text{RC(O)CH}_2\text{C(O)R'} \rightarrow \text{1-(difluoromethyl)-1H-pyrazole} + \text{H}_2\text{O}

This method is adapted from protocols used to synthesize 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole .

Step 2: Halogenation

  • Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces iodine at position 3.

  • Chlorination: Chlorine can be introduced via direct chlorination (e.g., Cl₂ gas) or using chlorinating agents like phosphorus pentachloride (PCl₅).

Step 3: Purification
Column chromatography or recrystallization from ethanol/water mixtures yields the pure product .

Yield Optimization

Catalysts such as palladium(II) acetate or copper(I) iodide improve iodination efficiency, achieving yields up to 85% . Solvent selection (e.g., dichloromethane for chlorination) also impacts reaction kinetics.

Physicochemical Properties

PropertyValue/Description
Melting Point120–125°C (estimated)
Boiling PointDecomposes above 200°C
SolubilitySoluble in DMSO, ethanol; insoluble in water
LogP (Partition Coefficient)2.8 (indicating moderate lipophilicity)

The difluoromethyl group reduces polarity compared to non-fluorinated analogs, enhancing membrane permeability. The iodine atom contributes to a high molecular weight and van der Waals interactions in biological systems .

Chemical Reactivity and Applications

Nucleophilic Substitution

The iodine atom at position 3 is susceptible to nucleophilic displacement, enabling cross-coupling reactions:

Ar-B(OH)2+4-Cl-1-CF₂H-3-I-1H-pyrazolePd(PPh3)44-Cl-1-CF₂H-3-Ar-1H-pyrazole+BI(OH)2\text{Ar-B(OH)}_2 + \text{4-Cl-1-CF₂H-3-I-1H-pyrazole} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Cl-1-CF₂H-3-Ar-1H-pyrazole} + \text{BI(OH)}_2

Such reactions are pivotal in synthesizing biaryl pyrazoles for pharmaceutical applications .

Agricultural Applications

Halogenated pyrazoles are widely used as fungicides and herbicides. For example:

  • Fungicidal Activity: Analogous compounds inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.

  • Herbicidal Activity: Chlorine and iodine substituents enhance binding to plant acetolactate synthase (ALS), a target for weed control .

Cell LineIC₅₀ (μM)
MCF-7 (Breast)3.79
SF-268 (CNS)12.50

Antimicrobial Effects

The iodine and chlorine atoms enhance antimicrobial potency by disrupting bacterial cell membranes. Analogous compounds demonstrate minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

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